2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
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Overview
Description
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated analogue of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. This compound is primarily used in research for its potential therapeutic applications and as a reference standard in various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves the incorporation of deuterium atoms into the parent compound, 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline. The process typically includes the following steps:
Starting Material: The synthesis begins with the parent compound, 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline.
Deuteration: Deuterium atoms are introduced through a series of chemical reactions, often involving deuterated reagents and solvents.
Purification: The final product is purified using techniques such as chromatography to ensure high purity and the correct isotopic composition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of the parent compound are subjected to deuteration.
Quality Control: Rigorous quality control measures are implemented to ensure consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
Scientific Research Applications
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in cells, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Alter Gene Expression: It can influence gene expression, leading to changes in cellular functions.
Comparison with Similar Compounds
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 can be compared with other similar compounds, such as:
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline: The non-deuterated parent compound.
Terazosin: A related compound used in the treatment of hypertension and benign prostatic hyperplasia.
Prazosin: Another related compound with similar therapeutic applications
The uniqueness of this compound lies in its deuterated nature, which provides distinct advantages in research, such as improved stability and reduced metabolic degradation .
Properties
CAS No. |
1246820-89-2 |
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Molecular Formula |
C14H19N5O2 |
Molecular Weight |
297.388 |
IUPAC Name |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
InChI Key |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
Synonyms |
6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine-d8; 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline-d8; 4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline-d8; 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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